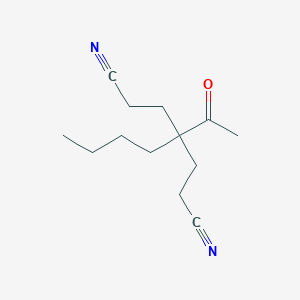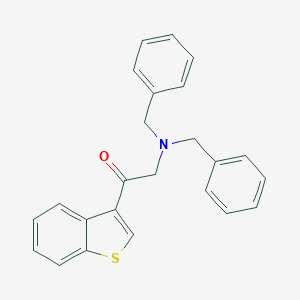![molecular formula C17H15N7OS2 B274532 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B274532.png)
2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,1,3-benzothiadiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,1,3-benzothiadiazol-4-yl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
作用機序
The mechanism of action of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,1,3-benzothiadiazol-4-yl)acetamide is not fully understood, but several studies have shed light on its potential mechanisms. One study, published in the Journal of Medicinal Chemistry, suggested that this compound may work by inhibiting the activity of certain enzymes involved in cancer cell growth. Another study, published in the Journal of Antibiotics, proposed that this compound may work by disrupting the cell membranes of bacteria and fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. Additionally, this compound has been shown to have antioxidant effects, making it a potential candidate for the treatment of oxidative stress-related conditions.
実験室実験の利点と制限
The advantages of using 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,1,3-benzothiadiazol-4-yl)acetamide in lab experiments include its potential as a multi-functional compound, its ability to target specific enzymes and cellular processes, and its potential as a candidate for the treatment of a variety of conditions. However, limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,1,3-benzothiadiazol-4-yl)acetamide. Some potential areas of study include its potential as a treatment for oxidative stress-related conditions, its ability to inhibit the growth of certain bacteria and fungi, and its potential as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to determine its potential toxicity in vivo.
In conclusion, this compound is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. While there are limitations to using this compound in lab experiments, its potential as a multi-functional compound and candidate for the treatment of a variety of conditions make it a promising area of study for future research.
合成法
The synthesis of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,1,3-benzothiadiazol-4-yl)acetamide involves a multi-step process that has been described in detail in several scientific papers. One such paper, published in the Journal of Organic Chemistry, outlines the synthesis of this compound using a combination of reagents and reaction conditions.
科学的研究の応用
The potential applications of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,1,3-benzothiadiazol-4-yl)acetamide in scientific research are numerous. This compound has been studied for its potential as an anti-cancer agent, as well as its ability to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of a variety of inflammatory conditions.
特性
分子式 |
C17H15N7OS2 |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide |
InChI |
InChI=1S/C17H15N7OS2/c1-24-16(10-5-7-11(18)8-6-10)20-21-17(24)26-9-14(25)19-12-3-2-4-13-15(12)23-27-22-13/h2-8H,9,18H2,1H3,(H,19,25) |
InChIキー |
GKADJZJZWXMRBJ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC3=NSN=C32)C4=CC=C(C=C4)N |
正規SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC3=NSN=C32)C4=CC=C(C=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Iodo-4-phenylbicyclo[2.2.2]octane](/img/structure/B274455.png)

![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B274459.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B274466.png)
![2-({[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B274471.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B274477.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B274479.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274482.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274496.png)
![4-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B274499.png)
![4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B274500.png)